4-(5-methyl-2-furyl)benzoic Acid
Overview
Description
4-(5-Methyl-2-furyl)benzoic acid is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-2-furyl)benzoic acid typically involves the reaction of 5-methylfurfural with a suitable benzoic acid derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 5-methylfurfural reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-2-furyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(5-Methyl-2-furyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-methyl-2-furyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and benzoic acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)benzoic acid: Similar structure but lacks the methyl group on the furan ring.
4-(5-Methyl-2-thienyl)benzoic acid: Similar structure but contains a thiophene ring instead of a furan ring.
4-(5-Methyl-2-pyrrolyl)benzoic acid: Similar structure but contains a pyrrole ring instead of a furan ring.
Uniqueness
4-(5-Methyl-2-furyl)benzoic acid is unique due to the presence of the methyl-substituted furan ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-2-7-11(15-8)9-3-5-10(6-4-9)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVRALSKGWXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400803 | |
Record name | 4-(5-methyl-2-furyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53782-63-1 | |
Record name | 4-(5-methyl-2-furyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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